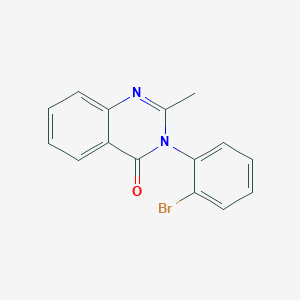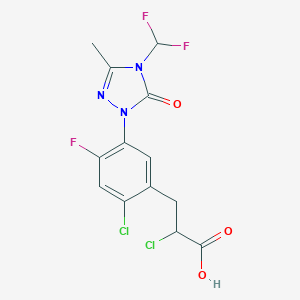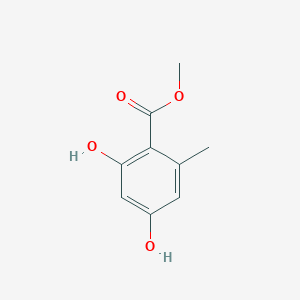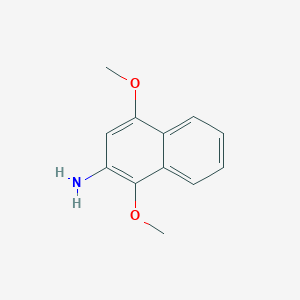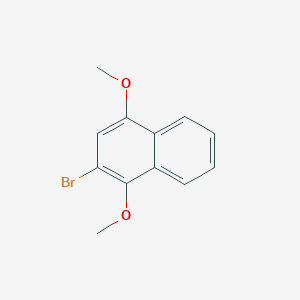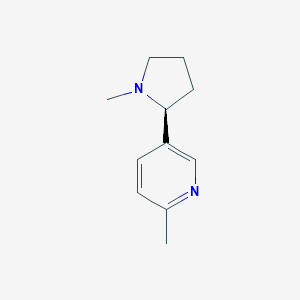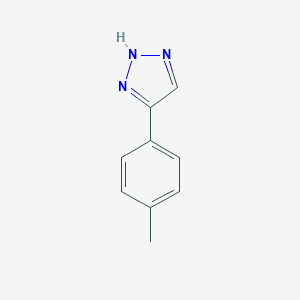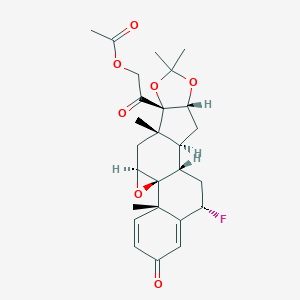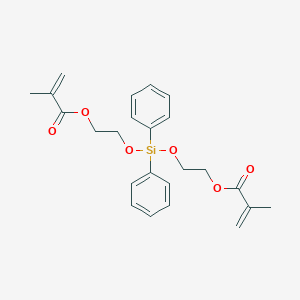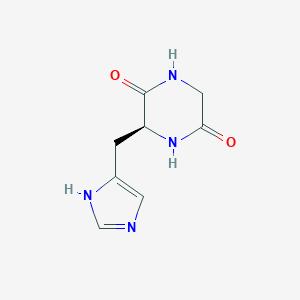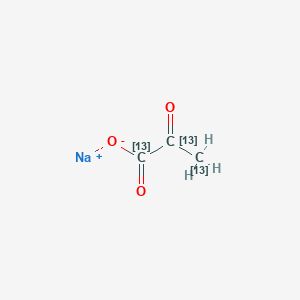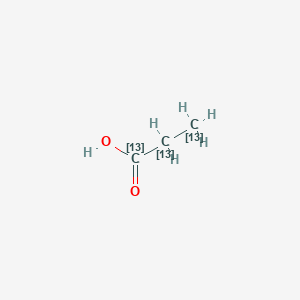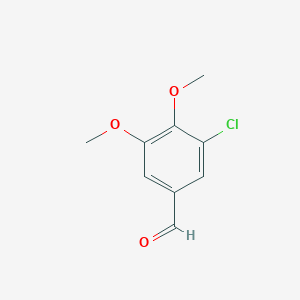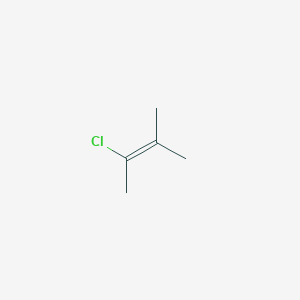
2-Chloro-3-methyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-2-butene (CMB) is a chemical compound that belongs to the class of halogenated alkenes. It is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. CMB is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis due to its high reactivity and selectivity.
Mechanism Of Action
2-Chloro-3-methyl-2-butene is a highly reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Chloro-3-methyl-2-butene depends on the specific reaction it undergoes. For example, in the synthesis of amino acids, 2-Chloro-3-methyl-2-butene reacts with a nucleophile to form an intermediate, which then undergoes further reactions to form the final product.
Biochemical And Physiological Effects
2-Chloro-3-methyl-2-butene has been shown to have toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. 2-Chloro-3-methyl-2-butene has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle 2-Chloro-3-methyl-2-butene with care and to take appropriate safety measures when working with it.
Advantages And Limitations For Lab Experiments
2-Chloro-3-methyl-2-butene is a highly reactive and selective reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, 2-Chloro-3-methyl-2-butene is highly toxic and requires careful handling and disposal. Also, its high reactivity can make it difficult to control the reaction conditions, which can lead to unwanted side reactions.
Future Directions
There are many potential future directions for the use of 2-Chloro-3-methyl-2-butene in scientific research. One area of interest is the synthesis of new bioactive compounds, such as anti-cancer drugs and anti-inflammatory agents. Another area of interest is the development of new insecticides, herbicides, and fungicides that are more effective and environmentally friendly. Additionally, the use of 2-Chloro-3-methyl-2-butene in the synthesis of new materials, such as polymers and nanoparticles, is an area of active research. Overall, 2-Chloro-3-methyl-2-butene is a versatile and important reagent in organic synthesis that has many potential applications in scientific research.
Synthesis Methods
2-Chloro-3-methyl-2-butene can be synthesized by the reaction of 2-methyl-2-butene with hydrochloric acid in the presence of a catalyst. The reaction proceeds through the addition of HCl to the double bond of 2-methyl-2-butene, followed by the elimination of HCl to form 2-Chloro-3-methyl-2-butene. The reaction can be carried out under mild conditions and yields a high purity product.
Scientific Research Applications
2-Chloro-3-methyl-2-butene is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It is used in the synthesis of amino acids, peptides, and other bioactive compounds. 2-Chloro-3-methyl-2-butene is also used in the synthesis of insecticides, herbicides, and fungicides. It is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
properties
CAS RN |
17773-65-8 |
|---|---|
Product Name |
2-Chloro-3-methyl-2-butene |
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
InChI Key |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
Canonical SMILES |
CC(=C(C)Cl)C |
boiling_point |
96.0 °C |
Other CAS RN |
17773-65-8 |
synonyms |
2-Chloro-3-methyl-2-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



